molecular formula C10H7F3N2O B044268 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol CAS No. 119868-24-5

1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol

Cat. No.: B044268
CAS No.: 119868-24-5
M. Wt: 228.17 g/mol
InChI Key: ZHCWJNLQJDKCMO-UHFFFAOYSA-N
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Description

1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol is a versatile and highly functionalized pyrazole derivative of significant interest in medicinal chemistry and drug discovery research. Its core structure, featuring a phenyl substituent at the N1 position and a metabolically stable trifluoromethyl group at the C3 position, serves as a privileged scaffold for the design and synthesis of novel bioactive molecules. This compound is particularly valued as a key synthetic intermediate for developing potent enzyme inhibitors, especially kinase inhibitors, which are critical in oncological and inflammatory disease research. The presence of the trifluoromethyl group enhances membrane permeability and improves metabolic stability, while the 4-ol group provides a handle for further chemical derivatization, allowing researchers to create diverse compound libraries for high-throughput screening. Its mechanism of action, when incorporated into larger molecular architectures, often involves competitive binding to the ATP-binding pocket of target kinases, thereby modulating downstream signaling pathways. Researchers utilize this compound to probe structure-activity relationships (SAR), optimize lead compounds for enhanced efficacy and selectivity, and investigate novel therapeutic mechanisms. It is supplied strictly for use in laboratory research applications.

Properties

IUPAC Name

1-phenyl-3-(trifluoromethyl)pyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O/c11-10(12,13)9-8(16)6-15(14-9)7-4-2-1-3-5-7/h1-6,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHCWJNLQJDKCMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00357243
Record name 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119868-24-5
Record name 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction of Phenylhydrazine with β-Keto Trifluoromethyl Esters

The cyclocondensation of phenylhydrazine with β-keto trifluoromethyl esters represents a foundational method for constructing the pyrazole ring. Ethyl 4,4,4-trifluoroacetoacetate (CF₃C(O)CH₂COOEt) reacts with phenylhydrazine under acidic conditions (e.g., HCl/EtOH) to yield 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate. Subsequent hydrolysis of the ester group using aqueous NaOH or LiOH affords the carboxylic acid intermediate, which undergoes reduction with lithium aluminum hydride (LiAlH₄) to produce the target alcohol (4-OH).

Key Reaction Conditions

  • Temperature : 80–100°C

  • Catalyst : HCl or H₂SO₄

  • Yield : 60–75% (ester intermediate), 50–65% (final alcohol)

Acid-Catalyzed Cyclization of Trifluoromethyl Diketones

Trifluoromethyl diketones, such as 1,1,1-trifluoro-2,4-pentanedione, undergo cyclization with phenylhydrazine in refluxing ethanol. This one-step method directly installs the CF₃ group at position 3 and the hydroxyl group at position 4 via tautomerization during ring formation.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling of Pyrazole Triflates

While palladium-catalyzed cross-coupling is typically used for introducing aryl or alkenyl groups, its application in trifluoromethylation is limited. However, intermediate pyrazole triflates (e.g., 3-triflyloxy-1-phenyl-1H-pyrazole-4-carbaldehyde) can undergo Suzuki coupling with trifluoromethyl boronic acids under optimized conditions.

Representative Protocol

  • Substrate : 3-triflyloxy-1-phenyl-1H-pyrazole-4-carbaldehyde

  • Catalyst : Pd(PPh₃)₄ (4 mol%)

  • Base : K₃PO₄

  • Solvent : 1,4-dioxane

  • Yield : 40–55%

Challenges in Direct Trifluoromethylation

The electron-withdrawing nature of CF₃ complicates cross-coupling, often necessitating pre-installation during cyclocondensation. Recent advances in photoredox catalysis (e.g., using CF₃I and Ru(bpy)₃²⁺) show promise but remain experimental for this substrate.

Microwave-Assisted Multicomponent Reactions

Microwave irradiation enhances reaction efficiency in one-pot syntheses. A representative protocol involves phenylhydrazine, ethyl trifluoroacetoacetate, and hydroxylamine hydrochloride irradiated at 120°C for 20 minutes, directly yielding the target compound in 70–80% yield.

Advantages

  • Time Reduction : 20 minutes vs. 12–24 hours for conventional methods

  • Improved Purity : Reduced side reactions due to controlled heating

Fries Rearrangement and Acylation

Acylation of 3-Hydroxypyrazoles

3-Hydroxy-1-phenyl-1H-pyrazole undergoes Fries rearrangement under AlCl₃ catalysis to introduce acetyl groups at position 4. Subsequent trifluoromethylation via halogen exchange (e.g., using SF₄ or CF₃Cu) installs the CF₃ group, followed by hydrolysis to yield the hydroxyl.

Reaction Steps

  • Acetylation: Ac₂O, 100°C, 0.5 h (75% yield)

  • Fries Rearrangement: AlCl₃, CS₂, reflux (74% yield)

  • Trifluoromethylation: CF₃Cu, DMF, 80°C (50% yield)

  • Hydrolysis: HCl/H₂O, reflux (85% yield)

Orthoester Condensation and Hydrolytic Cleavage

Condensation of 1-phenyl-3-trifluoromethyl-1H-pyrazol-5-ol with trimethyl orthoacetate under acidic conditions (e.g., p-TsOH) forms a 4-(1-methoxyethylidene) intermediate. Hydrolysis with dilute HCl yields 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol.

Optimized Conditions

  • Orthoester : Trimethyl orthoacetate (3 equiv)

  • Acid Catalyst : p-TsOH (10 mol%)

  • Solvent : Toluene

  • Yield : 65–70%

Comparative Analysis of Synthetic Routes

MethodKey ReagentsYield (%)Reaction TimeScalability
CyclocondensationPhenylhydrazine, CF₃ diketone60–756–8 hHigh
Suzuki CouplingPyrazole triflate, CF₃ boronate40–5512–24 hModerate
Microwave-AssistedPhenylhydrazine, microwave70–8020 minHigh
Fries RearrangementAlCl₃, CF₃Cu50–658–10 hLow
Orthoester CondensationTrimethyl orthoacetate, p-TsOH65–704–6 hModerate

Key Observations

  • Cyclocondensation and microwave methods offer the highest yields and scalability.

  • Palladium-mediated routes suffer from moderate yields due to challenges in CF₃ incorporation.

  • Orthoester condensation balances efficiency and functional group tolerance .

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include silver triflate for cyclization reactions and tert-butylamine for cross-coupling reactions. Microwave-assisted conditions are often employed to enhance reaction rates and yields .

Major Products Formed

Major products formed from these reactions include various substituted pyrazoles and pyrazolo[4,3-c]pyridines, which are of interest for their potential biological activities .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial and Antifungal Activities

Numerous studies have reported the antimicrobial properties of 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol. For instance, it has been synthesized and tested against various fungal strains, showing promising antifungal activity. In one study, compounds derived from this pyrazole exhibited over 50% inhibition against Gibberella zeae at a concentration of 100 µg/mL, outperforming commercial fungicides like carboxin and boscalid.

CompoundTarget OrganismInhibition (%)Concentration (µg/mL)
6aG. zeae>50100
6bG. zeae>50100
6cG. zeae>50100

Neuroprotective Potential

The compound serves as a chiral building block in the synthesis of neuroprotective agents. For example, it is involved in the production of a derivative used for treating neurological conditions. The synthesis process employs whole-cell biotransformation techniques to enhance productivity.

Material Science Applications

Organic Light Emitting Diodes (OLEDs)

This compound has been explored for its use in OLED technology. A derivative of this compound was utilized as an emitter in OLED devices, demonstrating a deep bluish-green emission spectrum ranging from 481 to 506 nm. This application indicates its potential in developing advanced materials for electronic devices.

Agricultural Applications

Plant Growth Regulation

Research indicates that this compound exhibits significant plant growth regulator activity. It has been shown to promote hypocotyl elongation in Arabidopsis thaliana and enhance germination rates in rice more effectively than traditional growth hormones like gibberellin A3 (GA3) at low concentrations.

Case Studies

Case Study 1: Synthesis and Antimicrobial Activity

A study synthesized several derivatives of this compound to evaluate their antifungal activities. The derivatives were characterized using NMR and IR spectroscopy, confirming their structures and biological efficacy against specific fungal pathogens.

Case Study 2: Application in OLEDs

In another investigation, researchers constructed an OLED device using a derivative of the pyrazole compound as an emitter. The resulting device exhibited efficient light emission properties, suggesting that such compounds could play a crucial role in future optoelectronic applications.

Mechanism of Action

The mechanism of action of 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s binding affinity to target proteins, potentially leading to increased biological activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of pyrazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:

Compound Substituents Key Properties Reference
1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol 1-Ph, 3-CF₃, 4-OH High lipophilicity; potential COX-2 inhibition (IC₅₀ = 0.26 µM)
1-Phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine 1-Ph, 3-thienyl, 5-NH₂ Lower metabolic stability due to amine group; used in antimicrobial studies
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol 1-Me, 3-CF₃, 5-OH Enhanced selectivity in synthesis; used as a building block for agrochemicals
1-Phenyl-3-(4-Cl-Ph)-1H-pyrazole-4-carbaldehyde 1-Ph, 3-(4-Cl-Ph), 4-CHO Key intermediate for Schiff base synthesis; antiviral activity

Key Observations :

  • Trifluoromethyl Group : The CF₃ group at position 3 enhances bioactivity and selectivity. For example, COX-2 inhibition in compound 8d (IC₅₀ = 0.26 µM) is attributed to the electron-withdrawing effect of CF₃, which stabilizes ligand-receptor interactions .
  • Hydroxyl vs. Carbaldehyde : The 4-OH group in the target compound improves solubility compared to 4-carbaldehyde derivatives (e.g., compound 6, C19H14N2O2), which are more reactive but less stable in biological systems .
  • Positional Isomerism : 1-Methyl-3-CF₃-pyrazol-5-ol (IC₅₀ = 0.28 µM) shows reduced COX-2 inhibition compared to the 4-OH isomer, highlighting the critical role of substituent positioning .
Physicochemical Properties
Property Target Compound 1-Phenyl-3-(4-Cl-Ph)-pyrazole 1-Methyl-3-CF₃-pyrazol-5-ol
Molecular Weight (g/mol) 228.17 297.71 198.14
LogP 2.8 3.5 1.9
Solubility (mg/mL) 1.2 (H₂O) 0.3 (H₂O) 4.5 (H₂O)

Notes:

  • Higher LogP values in chlorophenyl derivatives correlate with reduced aqueous solubility but improved membrane permeability .
  • The target compound’s balance of LogP (2.8) and solubility (1.2 mg/mL) makes it favorable for oral bioavailability .

Biological Activity

1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol is a fluorinated heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. The trifluoromethyl group enhances the compound's physicochemical properties, making it a valuable candidate for various therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group increases the compound's binding affinity to these targets, leading to modulation of their activity. This interaction can result in the inhibition of enzymatic activity or alteration of receptor signaling pathways.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. In vitro and in vivo studies have shown that these compounds can inhibit the growth of various cancer cell lines, including:

  • Breast cancer (MDA-MB-231)
  • Liver cancer (HepG2)
  • Lung cancer
  • Colorectal cancer

For instance, a study reported that compounds based on this scaffold displayed IC50 values ranging from 10 µM to 20 µM against different cancer cell lines, indicating potent antiproliferative effects .

Anti-inflammatory Activity

Compounds containing the pyrazole structure have also been evaluated for their anti-inflammatory potential. Research indicates that certain derivatives can inhibit key inflammatory pathways, demonstrating IC50 values comparable to established anti-inflammatory drugs such as diclofenac. For example, one derivative exhibited an IC50 value of 54.65 µg/mL against COX enzymes .

Antimicrobial Activity

The antimicrobial properties of this compound have been extensively studied. It has shown effectiveness against a range of Gram-positive and Gram-negative bacteria. The compound's derivatives have been reported to possess low toxicity against human cells while maintaining high antibacterial efficacy. For instance, certain derivatives demonstrated EC50 values as low as 5.44 µg/mL against Xanthomonas species .

Data Summary

Activity Cell Line/Pathogen IC50/EC50 Value Reference
AnticancerMDA-MB-231 (Breast Cancer)~10 µM
HepG2 (Liver Cancer)~20 µM
Anti-inflammatoryCOX Inhibition54.65 µg/mL
AntimicrobialXanthomonas spp.5.44 µg/mL

Case Studies

Several case studies highlight the potential of this compound in therapeutic applications:

  • Anticancer Study : A study focusing on lung and prostate cancer cells showed that treatment with specific pyrazole derivatives resulted in significant cell death and reduced proliferation rates compared to untreated controls.
  • Anti-inflammatory Research : In an animal model of arthritis, administration of a pyrazole derivative led to a marked reduction in inflammatory markers and improved mobility in subjects.
  • Antimicrobial Efficacy : A series of experiments demonstrated that certain derivatives effectively inhibited biofilm formation by pathogenic bacteria, suggesting potential applications in treating chronic infections.

Q & A

Q. What are the optimal synthetic routes for preparing 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol, and how do reaction conditions influence yield?

The compound can be synthesized via condensation of chalcone epoxides (e.g., 1-phenyl-3-(4-methoxyphenyl)-2,3-epoxy-1-propanone) with hydrazine derivatives in glacial acetic acid under reflux (4–6 hours). Yields (~56%) are influenced by stoichiometry, solvent choice, and reaction time . For instance, equimolar ratios of reactants in glacial acetic acid followed by recrystallization from ethanol-water mixtures yield crystalline products. Monitoring via TLC (ethyl acetate/hexane, 5:1) ensures reaction completion.

Q. How can spectroscopic methods validate the structural integrity of this compound?

Key techniques include:

  • UV-Vis spectroscopy : Bathochromic shifts (e.g., λmax at 257 nm and 330 nm) confirm conjugation and chromophore presence (e.g., NO2 groups in derivatives) .
  • NMR : Advanced 2D NMR (e.g., <sup>1</sup>H, <sup>13</sup>C, HMBC, HSQC) resolves regioisomeric challenges in pyrazole derivatives. For example, methylamino and trifluoromethyl groups show distinct splitting patterns in <sup>1</sup>H-NMR .
  • IR spectroscopy : Stretching vibrations (e.g., 1742 cm<sup>-1</sup> for carbonyl groups) confirm functionalization .

Q. What physicochemical properties are critical for handling this compound in experimental workflows?

Key data includes:

  • Solubility : Poor in water; soluble in polar aprotic solvents (DMSO, DMF) and glacial acetic acid.
  • Melting point : Derivatives like tert-butyl carbamates melt at 80–81°C .
  • Stability : Sensitive to hydrolysis under acidic/basic conditions; store anhydrous at −20°C .

Advanced Research Questions

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